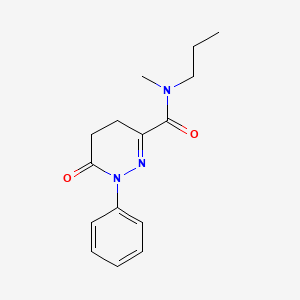
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole, also known as DMETOX, is a heterocyclic compound with a molecular formula of C10H13N3OS. It has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities through multiple pathways. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell wall integrity and subsequent cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and subsequent cell death. This compound has also been found to inhibit the activity of enzymes involved in oxidative stress, leading to the reduction of reactive oxygen species levels and subsequent cell protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. Additionally, this compound has been found to have low toxicity in vivo. However, there are also limitations to using this compound in lab experiments. For example, this compound has low solubility in water, which may limit its use in certain assays. Additionally, this compound has been found to have low stability in solution, which may affect its biological activity.
Direcciones Futuras
There are several future directions for 2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole research. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, this compound could be further investigated for its potential use as a food preservative or as a pesticide.
Métodos De Síntesis
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole can be synthesized using a two-step reaction process. The first step involves the reaction of 2-aminothiazole with ethyl chloroacetate to form 2-ethoxycarbonyl-2,4-dimethylthiazole. The second step involves the reaction of 2-ethoxycarbonyl-2,4-dimethylthiazole with thiosemicarbazide to form this compound. The yield of this compound obtained from this method is approximately 60%.
Aplicaciones Científicas De Investigación
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole has been extensively studied for its biological activities. It has been found to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-4-14-9-12-11-8(13-9)7-5(2)10-6(3)15-7/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVHBKHTRCCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
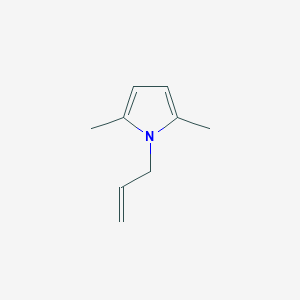
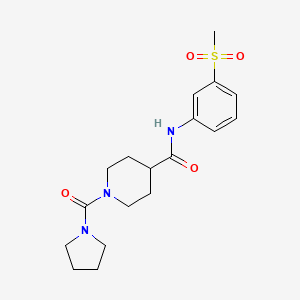
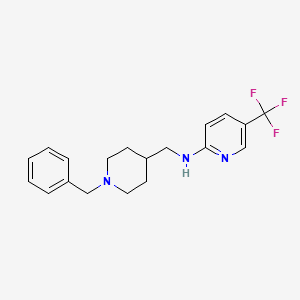
![2,5-bis(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7547926.png)
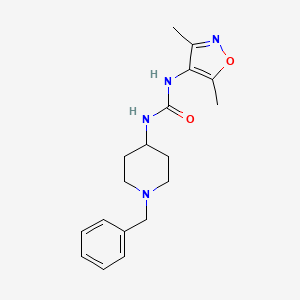
![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)

![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
